

Mechanistic Profiling of Tetrahydro-Pyrazolo-Pyridine Derivatives: Kinase Modulation and Signaling Interference[1]

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Compound of Interest

Compound Name:	4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
CAS No.:	1187830-90-5
Cat. No.:	B1426005

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Executive Summary

Tetrahydro-pyrazolo-pyridine derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their structural rigidity and capacity for precise decoration. Unlike their fully aromatic counterparts, the partially saturated tetrahydro ring system offers unique vectors for substituent growth, allowing for the fine-tuning of lipophilicity and stereochemical fit within enzymatic pockets.

This technical guide dissects the mechanism of action (MoA) of these derivatives, focusing on their predominant role as ATP-competitive kinase inhibitors. We will specifically analyze their efficacy against two distinct biological targets: c-Met (Hepatocyte Growth Factor Receptor), a driver of oncogenic proliferation, and RIPK1 (Receptor-Interacting Protein Kinase 1), a critical mediator of necroptosis and inflammation.

Structural Basis of Action: The "Hinge Binder"

Hypothesis

The core pharmacological activity of tetrahydro-pyrazolo-pyridine derivatives stems from their ability to mimic the adenine ring of ATP.

- **Pharmacophore:** The pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine core acts as the primary anchor.
- **Binding Mode:** The heterocyclic nitrogen atoms (typically N1 and N2 of the pyrazole) form critical hydrogen bonds with the amino acid backbone of the kinase hinge region.
- **Selectivity Filter:** The tetrahydro ring (often positions 4, 5, 6, [1] 7) creates a non-planar aliphatic projection. This structural feature allows the molecule to explore the hydrophobic regions (Selectivity Pocket/Gatekeeper residues) adjacent to the ATP binding site, often conferring selectivity over other kinases that cannot accommodate the steric bulk of the saturated ring.

Primary Mechanisms of Action

Mechanism A: Oncogenic Blockade via c-Met Inhibition

Dysregulation of the c-Met receptor tyrosine kinase is a hallmark of gastric and lung cancers. Tetrahydro-pyrazolo[4,3-c]pyridine derivatives have been shown to potently inhibit c-Met autophosphorylation.

- **Signal Interruption:** The inhibitor binds to the intracellular kinase domain of c-Met.
- **Downstream Consequence:** This blockade prevents the phosphorylation of docking sites (Y1349, Y1356), effectively severing the link to the PI3K/Akt (survival) and Ras/MAPK (proliferation) pathways.
- **Quantitative Benchmark:** Lead derivatives (e.g., Compound 8c) have demonstrated IC50 values as low as 68 nM against c-Met, with >50-fold selectivity against homologous tyrosine kinases.[2]

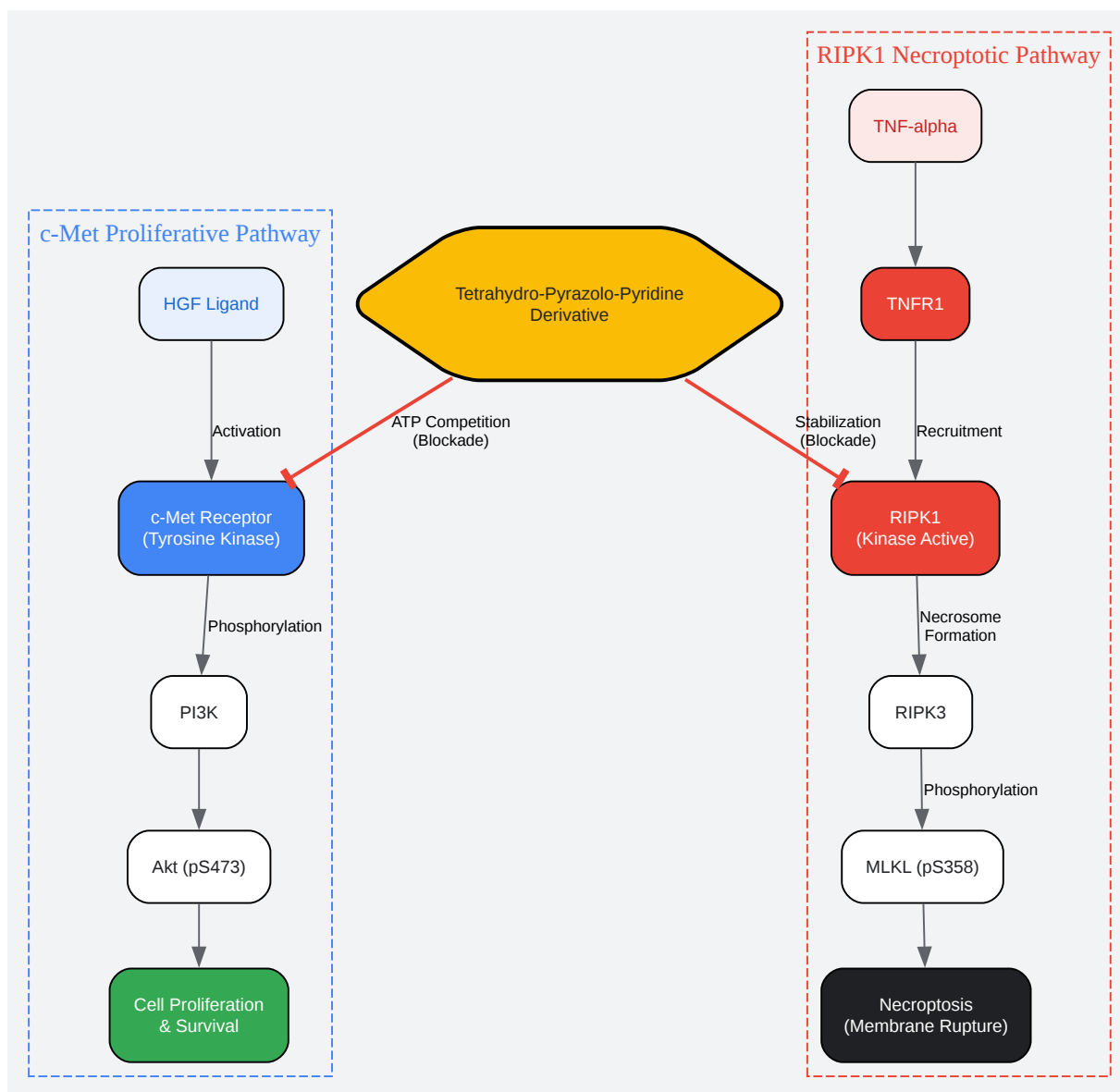
Mechanism B: Necroptosis Inhibition via RIPK1

Beyond proliferation, these scaffolds are emerging as potent inhibitors of RIPK1, a kinase that regulates necroptosis (programmed necrosis).

- The Trigger: Under cellular stress (e.g., TNF stimulation), RIPK1 recruits RIPK3 to form the necrosome.
- The Intervention: Tetrahydro-pyrazolo-pyridine derivatives (specifically 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine analogs) bind to RIPK1, stabilizing it in an inactive conformation.
- Outcome: This prevents the phosphorylation of MLKL (Mixed Lineage Kinase Domain Like pseudokinase), blocking oligomerization and pore formation in the plasma membrane, thereby preserving cell integrity.

Signaling Pathway Visualization

The following diagram illustrates the dual potential of these derivatives in blocking both proliferative (c-Met) and necrotic (RIPK1) pathways.



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Caption: Dual-mechanism interference of tetrahydro-pyrazolo-pyridine derivatives in c-Met and RIPK1 signaling axes.[3]

Experimental Validation Framework

To validate the mechanism of action, a robust experimental workflow must be established. The following protocols are designed to be self-validating, ensuring that observed effects are due to specific target engagement rather than off-target toxicity.

Protocol A: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Quantify the IC₅₀ of the derivative against the purified kinase domain (c-Met or RIPK1).

Methodology:

- Reagent Prep: Prepare a 4x solution of the derivative in DMSO. Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Incubation: Mix 5 µL of purified c-Met or RIPK1 enzyme (0.5 nM final) with 2.5 µL of the derivative. Incubate for 15 mins at RT to allow conformational equilibrium.
- Reaction Initiation: Add 2.5 µL of substrate mix (ATP at K_m concentration + Fluorescein-labeled Poly-GT peptide).
- Termination: After 60 mins, add 10 µL of EDTA-containing detection buffer with Terbium-labeled anti-phospho-tyrosine antibody.
- Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a multimode plate reader.
- Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Crizotinib for c-Met) must be included as a positive control.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical inhibition translates to intracellular signaling blockade.

Methodology:

- Cell Seeding: Seed MKN45 cells (c-Met driven) or HT-29 cells (RIPK1 models) at cells/well.
- Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation noise.
- Treatment: Treat cells with the derivative (0.1, 1.0, 10 μ M) for 2 hours.
- Stimulation: Stimulate with HGF (50 ng/mL) or TNF

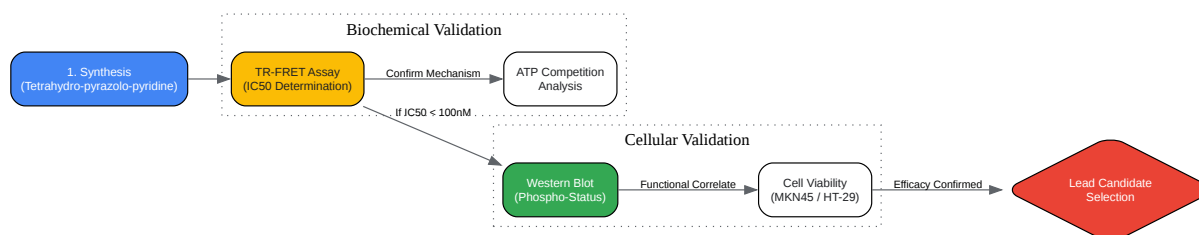
/zVAD (necroptosis induction) for 15 minutes.
- Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na₃VO₄, NaF).
- Detection: Immunoblot for:
 - p-c-Met (Y1234/1235) or p-RIPK1 (S166) (Target Engagement).
 - Total c-Met or Total RIPK1 (Loading Control).
 - p-Akt (S473) or p-MLKL (Downstream Functional Readout).

Quantitative Data Summary (Representative)

The following table summarizes typical SAR (Structure-Activity Relationship) data for 4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine derivatives.

Compound ID	R-Group (N1 Position)	c-Met IC50 (nM)	RIPK1 IC50 (nM)	Selectivity (Kinase Panel)
Lead 8c	4-fluorophenyl	68	>10,000	High (>50-fold)
Analog 12	Methyl	450	2,100	Low
Analog 7-Oxo	Benzyl (w/ 7-oxo mod)	>10,000	15	High (Specific to RIPK1)

Experimental Workflow Diagram



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Caption: Step-by-step validation workflow from synthesis to lead candidate selection.

References

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- Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Source: Journal of Medicinal Chemistry URL:[[Link](#)]
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